4-Ethynylpyrimidine
Overview
Description
4-Ethynylpyrimidine is an organic compound with the molecular formula C6H4N2 It is a derivative of pyrimidine, featuring an ethynyl group attached to the fourth carbon atom of the pyrimidine ring
Mechanism of Action
Mode of Action
It is known that pyrimidines, including 4-Ethynylpyrimidine, play a crucial role in the synthesis of DNA, RNA, lipids, and carbohydrates . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
Pyrimidines, including this compound, are integral to various biochemical pathways. They are essential components of key molecules participating in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known that pyrimidines, including this compound, are structural components of a broad spectrum of key molecules that participate in diverse cellular functions . The specific effects of this compound on these functions are yet to be elucidated .
Biochemical Analysis
Biochemical Properties
Pyrimidines play a crucial role in biochemical reactions as they are structural components of key molecules involved in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .
Metabolic Pathways
Pyrimidines are involved in several important metabolic pathways, including the synthesis and degradation of nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylpyrimidine typically involves the reaction of pyrimidine derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, where a halogenated pyrimidine reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylpyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl derivatives, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme interactions and protein-ligand binding studies.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Ethynylpyrimidine: The ethynyl group is attached to the fifth carbon atom of the pyrimidine ring.
2-Ethynylpyrimidine: The ethynyl group is attached to the second carbon atom of the pyrimidine ring.
Uniqueness
4-Ethynylpyrimidine is unique due to its specific positioning of the ethynyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications, offering distinct advantages over its analogs in certain contexts .
Properties
IUPAC Name |
4-ethynylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-2-6-3-4-7-5-8-6/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBOZVXBXBRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=NC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-58-3 | |
Record name | 4-ethynylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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